3,4-Diphenyl-1,5-dihydro-pyrrol-2-on
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62142-80-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3,4-diphenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C16H13NO/c18-16-15(13-9-5-2-6-10-13)14(11-17-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) |
InChI Key |
GNWOFDWOUZXQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Diphenyl 1,5 Dihydro Pyrrol 2 on and Analogous Unsaturated γ Lactams
One-Pot Synthesis Strategies for 3,4-Diphenyl-2-pyrrolinones
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of 3,4-diphenyl-2-pyrrolinones, several methodologies have been developed that leverage these benefits.
Solvent-Free and Bismuth Oxide Catalyzed Approaches for Diphenyl-Substituted Systems
A notable advancement in the synthesis of multifunctionalized 2-pyrrolinones, including 3,4-diphenyl substituted systems, involves the formal aza-[3 + 2] cycloaddition reaction between acyclic enaminones and diphenylcyclopropenone (B372975). researchgate.netlookchem.com This approach has been successfully implemented under solvent-free conditions, particularly when employing primary enaminones and microwave heating. researchgate.netlookchem.com For secondary enaminones, a more suitable strategy involves catalysis by bismuth oxide (Bi2O3) under conventional heating. researchgate.netlookchem.com
These methods provide a practical and green one-step route to dihydro-2-pyrrolinones featuring vicinal phenyl rings. lookchem.com The use of solvent-free conditions and a green bismuth catalyst aligns with the principles of sustainable chemistry. lookchem.com The reaction of enaminone 1a with diphenylcyclopropenone 2 under microwave heating at 150 °C for 30 minutes (in three 10-minute cycles) yields the corresponding 3,4-diphenyl-2-pyrrolinone derivative. lookchem.com
Table 1: Solvent-Free Synthesis of a 3,4-Diphenyl-2-pyrrolinone Derivative
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| Enaminone 1a | Diphenylcyclopropenone 2 | Microwave, 150 °C, 30 min | 3,4-Diphenyl-2-pyrrolinone derivative 3 | 41% |
Organocatalyzed Multi-Component Reactions for γ-Lactam Formation
Organocatalysis has emerged as a powerful tool for the asymmetric construction of γ-lactams, offering a valuable alternative to metal-catalyzed processes. rsc.org These reactions often proceed through multi-component cascades, enabling the rapid assembly of complex molecular architectures from simple precursors. rsc.org
A versatile three-component method for the synthesis of highly substituted γ-lactams has been developed, utilizing commercially available maleimides, aldehydes, and amines. nih.govacs.orgresearchgate.net This sequence involves an initial organocatalyzed Michael addition, followed by a tandem reductive amination and intramolecular lactamization. nih.gov This one-pot process is advantageous due to its use of inexpensive and well-tolerated reaction conditions. nih.gov
The process can be initiated by the Michael addition of an aldehyde to a maleimide, catalyzed by a chiral organocatalyst such as a protected diphenylprolinol. nih.gov Subsequent addition of an amine and a reducing agent, for instance, sodium triacetoxyborohydride, triggers the reductive amination and spontaneous intramolecular lactamization to furnish the desired γ-lactam. nih.gov This methodology has been successfully automated for the parallel synthesis of a γ-lactam library. nih.gov For example, the reaction of N-phenylmaleimide with propionaldehyde, followed by the addition of aniline (B41778) and sodium triacetoxyborohydride, yields the corresponding γ-lactam in a 60% yield. nih.gov
Table 2: One-Pot Synthesis of a γ-Lactam via Michael Addition/Reductive Amination/Lactamization
| Maleimide | Aldehyde | Amine | Catalyst | Reducing Agent | Solvent | Yield |
|---|---|---|---|---|---|---|
| N-phenylmaleimide | Propionaldehyde | Aniline | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Sodium triacetoxyborohydride | Chloroform | 60% |
Transition Metal-Catalyzed Cyclization and Coupling Reactions in 2-Pyrrolinone Synthesis
Transition metal catalysis offers a diverse and powerful platform for the synthesis of heterocyclic compounds, including 2-pyrrolinones and their analogs. Gold and palladium catalysts, in particular, have been instrumental in developing novel cyclization and coupling strategies.
Gold(I)-Catalyzed Tandem Cycloisomerization/Oxidation Strategies
Gold catalysts have demonstrated remarkable efficacy in the cycloisomerization of allenes, providing an efficient route to various five-membered heterocycles. nih.gov The gold(I)-catalyzed cycloisomerization of α-aminoallenes can produce 2,5-dihydropyrroles, which are structural precursors to 2-pyrrolinones. nih.govresearchgate.net This transformation can proceed with high levels of chirality transfer, making it a valuable tool in asymmetric synthesis. researchgate.net
For instance, the treatment of α-aminoallenes with a gold(I) catalyst can induce an intramolecular hydroamination, leading to the formation of the dihydropyrrole ring system. researchgate.net Subsequent oxidation of the resulting dihydropyrrole would furnish the corresponding unsaturated γ-lactam. The reaction conditions, including the choice of gold catalyst and ligands, can be optimized to achieve high yields and stereoselectivity. nih.gov
Table 3: Gold-Catalyzed Cycloisomerization of an α-Aminoallene
| Substrate | Catalyst | Ligand | Temperature (°C) | Product |
|---|---|---|---|---|
| Unprotected α-aminoallene | AuCl | Imidazole | 80 | 2,5-dihydropyrrole |
Palladium(0)-Catalyzed Tandem Cyclization/Suzuki Coupling Approaches
Palladium(0) catalysts are widely employed in a variety of cross-coupling and cyclization reactions. nih.gov While a direct tandem cyclization/Suzuki coupling for the synthesis of 3,4-diphenyl-1,5-dihydro-pyrrol-2-on is not explicitly detailed, the principles of palladium catalysis can be applied to construct the core structure and introduce the phenyl substituents.
The Suzuki-Miyaura coupling reaction, a cornerstone of palladium catalysis, is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. mdpi.commdpi.com A plausible strategy for the synthesis of 3,4-diphenyl-2-pyrrolinones could involve the initial palladium-catalyzed synthesis of a suitably functionalized pyrrolinone precursor, followed by a Suzuki coupling to introduce the phenyl groups at the 3 and 4 positions.
For example, a di-halogenated or di-triflated unsaturated γ-lactam could serve as a scaffold. A double Suzuki coupling reaction with phenylboronic acid in the presence of a palladium(0) catalyst, a suitable ligand, and a base would then install the two phenyl groups. This approach offers a modular and convergent route to the desired 3,4-diphenyl substituted systems.
Table 4: General Conditions for a Suzuki-Miyaura Coupling Reaction
| Aryl Halide/Triflate | Boronic Acid | Catalyst | Base | Solvent |
|---|---|---|---|---|
| Di-halogenated γ-lactam | Phenylboronic acid | Pd(PPh3)4 or other Pd(0) complexes | K2CO3, Cs2CO3, or others | Toluene, DMF, or others |
Rhodium(I)-Catalyzed Intramolecular Cyclization Methods
Rhodium(I) catalysis has emerged as a powerful tool for the construction of cyclic frameworks, including the γ-lactam core. These methods often proceed through highly efficient intramolecular processes, offering excellent control over regioselectivity and stereoselectivity. One prominent strategy involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated γ-lactams. nih.gov This approach has been successfully applied to the synthesis of β-substituted γ-lactams with high enantioselectivity. nih.gov
A dynamic kinetic resolution (DKR) approach has also been developed, utilizing a chiral diene-rhodium catalyst. acs.org This method allows for the reaction of racemic γ-substituted α,β-unsaturated γ-lactams with arylboron reagents to produce trans-β,γ-disubstituted γ-lactams with both high diastereoselectivity and enantioselectivity. acs.org The success of this DKR process relies on the rapid racemization of the starting lactam via a dienolate intermediate, followed by a kinetic resolution step mediated by the chiral rhodium catalyst. acs.org The enantioselectivity of these reactions is influenced by both the chiral ligand on the rhodium catalyst and the nature of the substituent on the lactam nitrogen. acs.org
Furthermore, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been reported, providing another route to functionalized lactones and, by extension, lactams. beilstein-archives.org These reactions utilize a rhodium catalyst in conjunction with a reducing agent to effect C-C bond formation and cyclization. beilstein-archives.org The choice of rhodium precursor and ligands can significantly impact the diastereoselectivity of the cyclized product. beilstein-archives.org
| Method | Key Features | Typical Substrates | Typical Products | Reference |
|---|---|---|---|---|
| Asymmetric Conjugate Addition | High enantioselectivity in the formation of β-substituted γ-lactams. | α,β-Unsaturated γ-lactams and arylboronic acids. | Chiral β-aryl-γ-lactams. | nih.gov |
| Dynamic Kinetic Resolution (DKR) | High diastereo- and enantioselectivity for trans-β,γ-disubstituted γ-lactams. | Racemic γ-substituted α,β-unsaturated γ-lactams and arylboron reagents. | Enantioenriched trans-β,γ-disubstituted γ-lactams. | acs.org |
| Intramolecular Reductive Aldol-type Cyclization | Formation of cyclic β-hydroxy carbonyl products with potential for diastereocontrol. | Substrates containing both an aldehyde/ketone and an α,β-unsaturated ester. | Cyclic β-hydroxy lactones (precursors to lactams). | beilstein-archives.org |
Copper-Catalyzed Oxidative Arylation of γ-Lactams
Copper catalysis provides a cost-effective and versatile platform for the arylation of C-H bonds, including those in γ-lactam systems. These methods often proceed via an oxidative coupling mechanism, enabling the direct formation of C-C bonds without the need for pre-functionalized substrates. nih.gov Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the oxidative arylation of tertiary carbon centers, which is relevant for the synthesis of highly substituted lactams. nih.govnih.gov The reaction is applicable to a range of arenes, including electron-rich and heterocyclic systems. nih.govnih.gov Mechanistic studies suggest the formation of a cationic intermediate through a two-electron oxidation process. nih.govnih.gov
Copper-catalyzed oxidative cyclization of diynes represents another efficient route to functionalized γ-lactams. researchgate.netorganic-chemistry.org This process is thought to proceed through a sequence involving alkyne oxidation, carbene/alkyne metathesis, and a donor-donor carbene oxidation. researchgate.netorganic-chemistry.org The use of readily available diyne substrates and mild reaction conditions makes this a practical approach. researchgate.netorganic-chemistry.org
Furthermore, copper-catalyzed intramolecular carboamination of alkenes has been investigated for the synthesis of polycyclic lactams. acs.org This oxidative cyclization efficiently produces these complex structures in good to excellent yields. The efficiency of this process is dependent on the structure of the amide backbone and the substituent on the nitrogen atom. acs.org
| Method | Catalyst/Reagents | Key Transformation | Reference |
|---|---|---|---|
| Oxidative Arylation of Tertiary C-H Bonds | Cu(OTf)₂ | Direct arylation of a tertiary carbon atom. | nih.govnih.gov |
| Oxidative Cyclization of Diynes | Copper catalysts (e.g., Cu(MeCN)₄PF₆) | Cyclization of diynes to form functionalized γ-lactams. | researchgate.netorganic-chemistry.org |
| Intramolecular Carboamination of Alkenes | Copper(II) carboxylates | Oxidative cyclization of γ-alkenyl amides to polycyclic lactams. | acs.org |
Lewis Acid-Catalyzed Cascade Cyclization and Ionic Hydrogenation (e.g., Al(OTf)₃, Sc(OTf)₃)
Lewis acids, particularly metal triflates such as scandium(III) triflate (Sc(OTf)₃) and aluminum(III) triflate (Al(OTf)₃), are highly effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. researchgate.net Sc(OTf)₃, known for its water compatibility and reusability, has been employed in the cyclization of alkenoic acids and N-protected alkenamides. mdpi.com This methodology has shown substrate-dependent selectivity, leading to the formation of different cyclic products based on the starting material. mdpi.com
These Lewis acids can promote cascade reactions, where a series of bond-forming events occur in a single pot, leading to the rapid construction of complex molecular architectures. For instance, a cascade Markovnikov addition followed by a Lewis acid-catalyzed rearrangement has been developed for the synthesis of α-amidoketones, which are structurally related to lactams. rsc.org
In the context of producing dihydropyrrol-2-ones, a Lewis acid could catalyze an intramolecular hydrofunctionalization or a related cyclization process. For example, Ytterbium(III) triflate (Yb(OTf)₃) has been used to catalyze three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters to afford pyrrolidines with high diastereoselectivity. organic-chemistry.org While not directly yielding unsaturated γ-lactams, such methodologies demonstrate the power of Lewis acids to facilitate the key bond formations required for the synthesis of the pyrrolidinone core. Subsequent functional group manipulations could then lead to the desired unsaturated product.
| Lewis Acid | Reaction Type | Substrates | Products | Reference |
|---|---|---|---|---|
| Sc(OTf)₃ | Cyclization | Alkenoic acids, N-protected alkenamides | Lactones, Cyclic N-sulfonyl imidates | mdpi.com |
| Yb(OTf)₃ | Three-Component Reaction | Aldehydes, amines, 1,1-cyclopropanediesters | Pyrrolidines | organic-chemistry.org |
| General Lewis Acids | Cascade Addition/Rearrangement | Methyleneaziridines, carboxylic acids | α-Amidoketones | rsc.org |
Asymmetric and Enantioselective Synthesis of Dihydropyrrol-2-ones
The development of asymmetric methods for the synthesis of dihydropyrrol-2-ones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Enantioselective catalysis, particularly organocatalysis, has provided powerful strategies for the construction of chiral γ-lactam scaffolds.
Chiral Organocatalysis in Conjugate Addition Reactions
Organocatalysis has emerged as a key strategy for the asymmetric synthesis of chiral γ-lactams. rsc.org Chiral organocatalysts, such as bifunctional amine-squaramides and thioureas, can effectively control the stereochemical outcome of conjugate addition reactions. rsc.orgrsc.org For example, a chiral thiourea (B124793) has been used to catalyze a Michael/ring-reorganization cyclization of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones, affording optically pure γ-lactams in good yields and with excellent stereoselectivity. rsc.orgrsc.orgresearchgate.net
These reactions typically proceed under mild conditions and demonstrate the potential for synthesizing complex chiral γ-lactams with multiple stereocenters. rsc.orgrsc.org The development of enantioselective conjugate addition of malonates to sterically hindered β,β-disubstituted enones has also been achieved using bifunctional tertiary amine-thiourea catalysts, often requiring high pressure to overcome the steric hindrance. nih.govresearchgate.net
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Chiral Thiourea | Michael/ring-reorganization cyclization | High yields and excellent stereoselectivity (up to >99% ee). | rsc.orgrsc.orgresearchgate.net |
| Chiral Amine-Squaramide | Asymmetric vinylogous Michael addition | High yields, diastereoselectivities, and enantioselectivities. | rsc.org |
| Bifunctional Tertiary Amine-Thiourea | Conjugate addition of malonates to β,β-disubstituted enones | Formation of quaternary stereocenters with high enantiomeric excess, often under high pressure. | nih.govresearchgate.net |
Enantioselective Vinylogous Michael Additions for Chiral γ-Lactams
Enantioselective vinylogous Michael additions are a powerful tool for the construction of chiral γ-lactams, allowing for the formation of a C-C bond at the γ-position of an α,β-unsaturated system. rsc.org This strategy has been successfully employed using both metal-based and organocatalytic systems. A nickel(II)-catalyzed asymmetric direct vinylogous Michael addition of γ-alkyl monosubstituted α,β-unsaturated butyrolactams to α,β-unsaturated carbonyl compounds has been reported to afford γ,γ-dialkyl substituted butyrolactams in good yields and with satisfactory enantioselectivities. rsc.org
Organocatalytic approaches have also been developed. For instance, a chiral bifunctional amine-squaramide has been used to catalyze the direct asymmetric vinylogous Michael addition of an α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, providing optically active α,β-unsaturated γ-substituted butyrolactams in high yields and with excellent diastereo- and enantioselectivities. rsc.org
The conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones is a fundamental C-C bond-forming reaction in organic synthesis. fiveable.melibretexts.org This reaction, often referred to as a Michael addition, proceeds via a resonance-stabilized enolate intermediate. fiveable.me The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. fiveable.melibretexts.org
In the context of γ-lactam synthesis, a nucleophilic precursor to the lactam ring can be added to an α,β-unsaturated aldehyde or ketone. For example, primary and secondary amines readily undergo conjugate addition to α,β-unsaturated aldehydes and ketones to yield β-amino aldehydes and ketones. libretexts.org These intermediates can then be further elaborated to form the desired γ-lactam ring. The use of soft nucleophiles, such as enamines, can favor the desired 1,4-conjugate addition. youtube.com The development of enantioselective variants of these reactions, often employing chiral organocatalysts, allows for the stereocontrolled synthesis of chiral γ-lactams.
| Methodology | Catalyst/System | Key Aspect | Reference |
|---|---|---|---|
| Asymmetric Direct Vinylogous Michael Addition | Nickel(II) with chiral ligand | Formation of γ,γ-dialkyl substituted butyrolactams. | rsc.org |
| Organocatalyzed Asymmetric Vinylogous Michael Addition | Chiral bifunctional amine-squaramide | Synthesis of optically active α,β-unsaturated γ-substituted butyrolactams. | rsc.org |
| Conjugate Addition of Amines | Typically base-catalyzed or organocatalyzed | Formation of β-amino aldehydes/ketones as precursors to γ-lactams. | libretexts.org |
Iridium(III)-Catalyzed Enantioselective C(sp³)-H Amidation Reactions
A significant breakthrough in γ-lactam synthesis has been the development of Iridium(III)-catalyzed enantioselective intramolecular C(sp³)-H amidation. ibs.re.kracs.orgnih.gov This methodology allows for the direct conversion of C-H bonds into C-N bonds, providing a highly efficient and atom-economical route to optically enriched γ-lactams.
This reaction utilizes a newly designed α-amino-acid-based chiral ligand in conjunction with an Iridium(III) catalyst. ibs.re.kracs.orgnih.gov The process is effective for both activated and unactivated alkyl C(sp³)-H bonds and proceeds under mild conditions. ibs.re.kracs.orgnih.gov The catalyst system operates through attractive noncovalent interactions, such as hydrophobic effects, π-π stacking, and C-H/π interactions, to achieve high enantiocontrol, rather than relying on conventional steric repulsion. ibs.re.kracs.orgnih.gov The use of water as a cosolvent has been found to be uniquely effective in enhancing enantioselectivity for the production of γ-aryl lactams. ibs.re.kracs.org
The intramolecular insertion of metal nitrenes into C-H bonds to form γ-lactam rings has historically been challenged by competing isocyanate formation. elsevierpure.com However, tailored pentamethylcyclopentadienyl iridium(III) catalysts with more electron-donating bidentate ligands have been shown to lower the C-H insertion barrier, favoring the desired γ-lactam formation with exceptional selectivity. elsevierpure.com These catalysts can transform a wide array of 1,4,2-dioxazol-5-ones, which are readily accessible from carboxylic acids, into the corresponding γ-lactams via sp³ and sp² C-H amidation. elsevierpure.com
| Substrate | Catalyst System | Key Features | Product | Enantiomeric Excess (%) |
| Dioxazolone | Ir(III) with α-amino-acid-based chiral ligand | Mild conditions, effective for activated and unactivated C-H bonds | Optically enriched γ-lactam | Up to 99.6 |
| 1,4,2-Dioxazol-5-one | Pentamethylcyclopentadienyl Iridium(III) | Suppression of isocyanate formation | γ-Lactam | N/A |
Solid-Phase Synthetic Approaches for γ-Lactam Library Generation
Solid-phase synthesis has emerged as a powerful strategy for the rapid generation of large libraries of compounds for high-throughput screening. This approach simplifies purification and allows for the automation of synthetic processes.
Methodologies for Ring Formation on Solid Support
The synthesis of γ-lactam libraries on a solid support has been successfully demonstrated. acs.org A key step in this process is the efficient formation of the γ-lactam ring on the resin. One reported methodology involves the acylation of resin-bound amines with N-Fmoc-protected amino acids, followed by deprotection of the Fmoc group. acs.org The resulting primary amines are then treated with β-monomethyl itaconate to yield the desired intermediates. acs.org Subsequent saponification, amide formation, and cleavage from the resin afford the target pyrrolidin-2-one derivatives. acs.org This solid-phase approach has been utilized to produce a library of 12,000 pyrrolidin-2-one derivatives as diastereomeric mixtures with high purity and in good yields. acs.org
General solid-phase procedures have also been developed for the preparation of extended and reverse-extended lactam ring systems by using "spacers" like Glycine, β-Alanine, or γ-Aminobutyric acid. nih.gov
| Support | Key Reaction Steps | Library Size | Outcome |
| Resin | Acylation with N-Fmoc-amino acids, Fmoc deprotection, reaction with β-monomethyl itaconate, saponification, amide formation, cleavage | 12,000 | High purity diastereomeric mixtures in good yields |
Automated Parallel Synthesis Techniques for Highly Substituted γ-Lactam Libraries
To further expedite the synthesis of γ-lactam libraries, automated parallel synthesis techniques have been developed. nih.gov A one-pot, three-component method for the synthesis of γ-lactams from commercially available maleimides, aldehydes, and amines has been adapted for parallel library synthesis. nih.gov This automated sequence allows for the efficient management of by-products and excess reagents, culminating in the preparation of a library of 169 γ-lactams. nih.gov
Another approach involves a four-component reaction (4CR) for the synthesis of a "pilot scale" library of 116 structurally diverse γ-lactams. nih.gov The core structure is generated from the one-pot reaction of ammonium (B1175870) acetate, p-methoxythiophenol, p-methoxybenzaldehyde, and maleic anhydride. nih.gov Structural diversity is then introduced through subsequent amide coupling, thioaryl cleavage, N-functionalization, and heterocycle-forming reactions, with many of these steps conducted in parallel using a reaction block. nih.gov
| Reaction Type | Number of Components | Key Features | Library Size |
| Three-component | 3 (maleimide, aldehyde, amine) | One-pot, automated parallel sequence | 169 |
| Four-component | 4 (ammonium acetate, thiol, aldehyde, maleic anhydride) | One-pot core synthesis, parallel diversification | 116 |
Ring Contraction Methodologies for Pyrrolinone Scaffold Construction
Ring contraction strategies offer an alternative and often innovative approach to the synthesis of cyclic structures that might be challenging to access through conventional cyclization methods.
Photo-Promoted Ring Contraction of Pyridines to Pyrrolidine (B122466) Derivatives
A novel photo-promoted ring contraction of pyridines has been developed to afford pyrrolidine derivatives. osaka-u.ac.jpbohrium.comnih.govresearchgate.net This reaction utilizes a silylborane and proceeds via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates. osaka-u.ac.jpbohrium.comnih.gov The resulting products are pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpbohrium.comnih.govresearchgate.net This methodology demonstrates a broad substrate scope and high functional group compatibility, providing access to functionalized pyrrolidines that can serve as versatile synthetic building blocks. osaka-u.ac.jpbohrium.comnih.gov The reaction is scalable, allowing for the preparation of several grams of the product at once. osaka-u.ac.jp
| Starting Material | Reagent | Key Intermediates | Product |
| Pyridine | Silylborane | 2-Silyl-1,2-dihydropyridine, Vinylazomethine ylide | Pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton |
Conversion of γ-Amino-β-hydroxy Amides to γ-Lactams
The transformation of γ-amino-β-hydroxy amides into γ-lactams represents a key cyclization strategy. This intramolecular reaction typically involves the activation of the hydroxyl group, followed by nucleophilic attack by the terminal amino group to form the five-membered lactam ring.
One notable approach involves the diastereoselective addition of amide enolates to N-diphenylphosphinyl imines. This reaction generates γ-amino-β-hydroxy amide products, which can then be efficiently converted into the corresponding γ-lactams. acs.org The strategic use of the N-diphenylphosphinyl group facilitates the initial stereocontrolled addition and can be subsequently cleaved during or before the cyclization step. The conversion often proceeds under mild conditions, making it compatible with various functional groups.
Key Features of this Method:
Stereocontrol: The initial aldol-type reaction can be controlled to produce specific stereoisomers of the γ-amino-β-hydroxy amide precursor.
Efficiency: The subsequent cyclization to the γ-lactam is often high-yielding.
Versatility: This method is applicable to the synthesis of a range of substituted γ-lactams.
Other Emerging Synthetic Transformations for γ-Lactams
Beyond classical cyclization methods, several innovative strategies have been developed for the synthesis of γ-lactams. These emerging transformations often offer advantages in terms of efficiency, selectivity, and environmental impact.
Electrochemical Aminoxyl-Mediated Shono-Type Oxidation of Pyrrolidines
A selective electrochemical method for the oxidation of functionalized pyrrolidines to the corresponding pyrrolidinones (γ-lactams) has been developed, employing an aminoxyl-mediated Shono-type oxidation. nih.gov This transformation provides high selectivity and demonstrates broad functional group compatibility under mild conditions. nih.govnih.govwikipedia.org
The process utilizes a mediator, such as 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl (ketoABNO), which lowers the oxidation potential required for the reaction, thereby preventing the undesired oxidation of sensitive functional groups within the substrate. nih.govresearchgate.net The reaction can be performed using an operationally simple setup like the ElectraSyn 2.0 with a cost-effective stainless-steel cathode, making it a practical and scalable alternative to methods requiring expensive platinum electrodes. nih.govwikipedia.org Mechanistic studies suggest a pathway that differs from the classical Shono oxidation, involving hemiaminal and aminoxyl intermediates. nih.gov
Table 1: Substrate Scope in Electrochemical Aminoxyl-Mediated Shono-Type Oxidation
| Substrate (Pyrrolidine Derivative) | Product (Pyrrolidinone) | Yield (%) |
| N-Boc-2-phenylpyrrolidine | N-Boc-5-phenylpyrrolidin-2-one | High |
| N-Cbz-pyrrolidine | N-Cbz-pyrrolidin-2-one | High |
| Complex drug-like intermediates | Corresponding γ-lactams | High |
Note: This table is a representation of the types of conversions possible with high yields as described in the literature. nih.gov
Borane-Amine Reagent Mediated One-Pot Cycloamidation
A one-pot, tandem reductive amination/alkylation-cycloamidation process has been established for the synthesis of γ-lactams from keto or amino acids. mdpi.comacs.org This methodology utilizes monotrifluoroacetoxyborane-amines (TFAB-amines), which are efficient reagents prepared by treating borane-amines with trifluoroacetic acid. acs.orgmdpi.com
This approach is highly chemoselective and provides a direct route to 5-aryl or 5-methyl pyrrolidin-2-ones. mdpi.com The reaction avoids the use of heavy metal catalysts and the production of toxic waste, presenting an attractive option for both synthetic and medicinal chemistry applications. mdpi.com The versatility and efficiency of TFAB-amines make this a valuable method for constructing the pyrrolidinone core. mdpi.com
BF3·OEt2-Mediated Reactions of Azido Alkanoic Acid Chlorides with Arenes
An efficient, one-pot synthesis of substituted N-aryl lactams has been developed using boron trifluoride etherate (BF₃·OEt₂) as a mediator. rsc.org This reaction proceeds at room temperature by combining various substituted arenes with ω-azido alkanoic acid chlorides. acs.orgrsc.org The transformation involves an initial Friedel–Crafts acylation, which is followed by an intramolecular Schmidt rearrangement. rsc.org
This method is notable for its high product yields (ranging from 65–98%) and short reaction times (20–50 minutes). rsc.org The reactivity is influenced by the electronic nature of the arene: electron-donating groups enhance the yield, while electron-withdrawing groups diminish it. rsc.org This cost-effective and environmentally friendly approach is superior to many traditional methods that require harsh conditions or expensive catalysts. rsc.org
Table 2: Synthesis of N-Aryl Lactams via BF₃·OEt₂-Mediation
| Arene | ω-Azido Alkanoic Acid Chloride | Product (N-Aryl Lactam) | Yield (%) |
| Toluene | 4-Azidobutanoyl chloride | 1-(p-tolyl)pyrrolidin-2-one | 95 |
| Anisole | 4-Azidobutanoyl chloride | 1-(4-methoxyphenyl)pyrrolidin-2-one | 98 |
| Chlorobenzene | 4-Azidobutanoyl chloride | 1-(4-chlorophenyl)pyrrolidin-2-one | 72 |
| Toluene | 5-Azidopentanoyl chloride | 1-(p-tolyl)piperidin-2-one | 94 |
Data compiled from literature findings. rsc.org
Nucleophilic Substitution Reactions for 1,5-Disubstituted Pyrrolidin-2-ones
The synthesis of 1,5-disubstituted pyrrolidin-2-ones can be effectively achieved through nucleophilic substitution pathways. One prominent method utilizes 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones as versatile intermediates. beilstein-journals.orgjst.go.jpatamanchemicals.com These intermediates are readily prepared from 2,5-dimethoxy-2,5-dihydrofuran, primary amines, and benzotriazole (B28993). beilstein-journals.orgatamanchemicals.com
The benzotriazole group at the 5-position acts as an excellent leaving group, allowing for substitution by a wide range of nucleophiles. beilstein-journals.org Successful substitutions have been demonstrated with allylsilanes, organozinc reagents, and various phosphorus compounds, affording the desired 1,5-disubstituted products in good to excellent yields. beilstein-journals.orgjst.go.jpatamanchemicals.com This methodology offers high yields and significant versatility for introducing diverse substituents onto the pyrrolidin-2-one ring. beilstein-journals.org Another modern approach involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, which proceeds through ring-opening, lactamization, and dealkoxycarbonylation to yield 1,5-disubstituted pyrrolidin-2-ones.
K₂S₂O₈-Mediated Oxidative Cross-Coupling Reactions
Potassium persulfate (K₂S₂O₈) has emerged as a powerful oxidant for mediating radical reactions. A novel and convenient K₂S₂O₈-mediated diiodo cyclization of 1,6-enynes has been developed for the synthesis of functionalized γ-lactam derivatives. acs.orgnih.govrsc.org This method operates under mild, transition-metal-free conditions, providing a green and efficient pathway to valuable γ-lactam scaffolds. nih.govrsc.org
The reaction is initiated by iodide radicals, generated from NaI and K₂S₂O₈, which trigger a cascade cyclic transformation of the 1,6-enyne substrate. rsc.org This process leads to the formation of diiodonated γ-lactams, which are highly functionalized products suitable for further synthetic manipulations. The use of K₂S₂O₈ as a cost-effective and environmentally benign oxidant is a key advantage of this methodology.
Chemical Reactivity and Derivatization Strategies for 3,4 Diphenyl 1,5 Dihydro Pyrrol 2 on
Functionalization of the Lactam Nitrogen Atom
The nitrogen atom within the lactam ring of 3,4-Diphenyl-1,5-dihydro-pyrrol-2-on is a key site for synthetic modification, allowing for the introduction of a variety of substituents that can modulate the compound's properties.
Regioselective N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions provide effective means to diversify the core structure of this compound. These reactions typically proceed with high regioselectivity at the nitrogen atom, a consequence of its nucleophilic character.
N-Alkylation: The introduction of alkyl groups onto the lactam nitrogen can be achieved using various alkylating agents in the presence of a base. The choice of base and reaction conditions can be crucial for achieving high yields and avoiding side reactions. For instance, the use of a strong base can deprotonate the nitrogen, forming a highly nucleophilic lactam ate anion that readily reacts with alkyl halides.
N-Acylation: Similarly, N-acylation introduces an acyl group, often enhancing the compound's stability or modifying its electronic properties. Acylating agents such as acid chlorides or anhydrides are commonly employed. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Research into related pyrrolone systems has demonstrated the feasibility of these transformations. For example, studies on diketopyrrolopyrroles (DPPs) have explored N-alkylation as a method for functionalizing the lactam moieties. researchgate.net Furthermore, chemoselective alkylations have been utilized in the synthesis of complex heterocyclic systems, highlighting the precise control that can be achieved over these reactions. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrrol-2-one Systems
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-pyrrol-2-one | researchgate.net |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | N-Acyl-pyrrol-2-one | nih.gov |
N-Arylation via Transition Metal Catalysis
Transition metal-catalyzed N-arylation reactions have emerged as powerful tools for forming carbon-nitrogen bonds, offering a direct route to N-aryl lactams. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. researchgate.netrsc.org These methods typically involve the coupling of an aryl halide or triflate with the lactam nitrogen in the presence of a palladium catalyst, a suitable ligand, and a base.
The development of direct C-H arylation techniques has further expanded the scope of N-arylation. rsc.org These methods avoid the pre-functionalization of the arylating agent, offering a more atom-economical approach. rsc.org For instance, palladium-catalyzed direct C2-arylation of N-acyl pyrroles with aryl halides has been successfully demonstrated. nih.govresearchgate.net While this specific example focuses on C-H activation of the pyrrole (B145914) ring, the underlying principles of palladium catalysis are applicable to N-arylation as well.
Low-valent tungsten species have also been shown to promote the catalytic formation of N-phenyl-tetraarylpyrroles from diarylacetylenes and azobenzene, indicating the potential for other transition metals in N-arylation chemistry. researchgate.net
Table 2: Transition Metal-Catalyzed N-Arylation Approaches
| Catalyst System | Coupling Partners | Key Features | Reference |
| Palladium(0) or Palladium(II) | Lactam + Aryl Halide/Triflate | High efficiency, broad substrate scope | nih.govresearchgate.net |
| Palladium(II) | Lactam + Fluoro(hetero)arene | Direct C-H activation | rsc.org |
| Low-valent Tungsten | Diarylacetylene + Azobenzene | Alternative to palladium catalysis | researchgate.net |
Reactivity of the Endocyclic Double Bond in 1,5-Dihydro-pyrrol-2-ones
The endocyclic double bond in 1,5-dihydro-pyrrol-2-ones is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to both reduction and addition reactions.
Stereoselective Hydrogenation and Reduction Methodologies
The reduction of the endocyclic double bond leads to the formation of the corresponding saturated pyrrolidin-2-one ring system. Stereoselective hydrogenation is a key strategy for controlling the stereochemistry of the resulting product, which can be crucial for biological activity.
Catalytic hydrogenation using transition metal catalysts such as rhodium has been shown to be effective for the stereoselective reduction of related unsaturated systems. nih.gov The choice of catalyst and chiral ligands can allow for the preferential formation of one diastereomer. nih.gov For example, cascade catalysis has been employed for the enantio- and diastereoselective, complete hydrogenation of benzofurans, demonstrating the high level of stereocontrol achievable. nih.gov
Electrophilic and Nucleophilic Additions to the Unsaturated System
The electron-deficient nature of the double bond in 1,5-dihydro-pyrrol-2-ones makes it susceptible to nucleophilic attack, while electrophilic additions can also occur under appropriate conditions.
Electrophilic Additions: The addition of electrophiles to the double bond can proceed, although the reactivity is tempered by the electron-withdrawing carbonyl group. lookchem.com Reactions such as bromination have been studied in related α,β-unsaturated phosphoryl compounds, leading to the formation of dibromo derivatives. researchgate.net
Nucleophilic Additions: The double bond is more prone to nucleophilic attack, particularly in a conjugate or Michael-type addition. mdpi.com This reactivity allows for the introduction of a wide range of nucleophiles at the C-5 position. The functionalization at C-4 can occur under thermodynamic conditions where the substrate behaves as an enamine, while the use of a strong base under kinetic conditions can lead to C-5 functionalization. researchgate.net Furthermore, nucleophilic addition of organometallic species can functionalize the C-3 position through the imine tautomer. researchgate.net
Impact of Phenyl Substituents on Ring Reactivity and Selectivity
The presence of two phenyl substituents at the C-3 and C-4 positions of the 1,5-dihydro-pyrrol-2-one ring has a profound impact on its reactivity and the selectivity of its transformations.
The steric bulk of the phenyl groups can direct the approach of incoming reagents, leading to enhanced stereoselectivity in reactions such as hydrogenation and addition reactions. For example, in the hydrogenation of benzofurans, existing stereocenters can guide the diastereoselective reduction on a solid catalyst surface. nih.gov
Electronically, the phenyl groups can influence the electron density of the pyrrolone ring through resonance and inductive effects. This can modulate the reactivity of the lactam nitrogen and the endocyclic double bond. The dihedral angles between the pyrrole and phenyl rings, as observed in the crystal structure of 5-imino-3,4-diphenyl-1H-pyrrol-2-one, indicate a non-planar arrangement which can affect π-system conjugation. nih.gov This steric and electronic influence is crucial in directing the regioselectivity of reactions. For instance, in the oxidation of 3-substituted pyrroles, the regioselectivity is rationalized by a mechanism involving initial attack at the less-hindered position. bath.ac.uk
Functionalization of the Phenyl Substituents
Functionalization of the phenyl rings of this compound is primarily achieved through two major classes of reactions: electrophilic aromatic substitution, which directly modifies the existing phenyl rings, and palladium-catalyzed cross-coupling reactions, which require prior halogenation of the rings to enable carbon-carbon and carbon-heteroatom bond formation.
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups directly onto the phenyl rings of the 3,4-diphenyl-pyrrolidinone scaffold. The nature of the pyrrolidinone core influences the reactivity and regioselectivity of these substitutions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.
Detailed research findings on the direct electrophilic aromatic substitution on the phenyl rings of this compound are not extensively documented in publicly available scientific literature. While the principles of EAS are well-established for various aromatic compounds, specific examples detailing reaction conditions, yields, and regioselectivity for this particular scaffold are scarce. Theoretical studies suggest that the phenyl rings would be susceptible to attack by strong electrophiles, but experimental data is needed for confirmation.
Interactive Data Table: Electrophilic Aromatic Substitution Reactions
No specific experimental data is available in the reviewed literature for direct electrophilic aromatic substitution on the phenyl rings of this compound. The table below is a representative template of how such data would be presented if available.
| Electrophile | Reagents & Conditions | Position of Substitution | Product | Yield (%) | Reference |
| NO₂+ | HNO₃, H₂SO₄ | para (predicted) | 3-(4-Nitrophenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | N/A | Hypothetical |
| Br⁺ | Br₂, FeBr₃ | para (predicted) | 3-(4-Bromophenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | N/A | Hypothetical |
| R-C=O⁺ | RCOCl, AlCl₃ | para (predicted) | 3-(4-Acylphenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | N/A | Hypothetical |
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the 3,4-diphenyl-pyrrolidinone scaffold. This strategy first requires the synthesis of halogenated (typically bromo- or iodo-) derivatives of the parent compound via methods such as electrophilic halogenation. These halogenated intermediates then serve as substrates for a variety of coupling reactions.
The scientific literature contains limited specific examples of palladium-catalyzed cross-coupling reactions performed on halogenated this compound derivatives. While reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are standard synthetic tools, their application to this specific heterocyclic system has not been widely reported. The synthesis of the necessary halogenated precursors is achievable, but their subsequent use in cross-coupling is an area that requires further exploration.
Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions
No specific experimental data is available in the reviewed literature for palladium-catalyzed cross-coupling reactions on halogenated derivatives of this compound. The table below is a representative template illustrating how such data would be organized if available.
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base / Solvent | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 3-(4-Bromophenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O | 3-(Biphenyl-4-yl)-4-phenyl-1,5-dihydro-pyrrol-2-on | N/A | Hypothetical |
| Heck | 3-(4-Iodophenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 3-(4-Styrylphenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | N/A | Hypothetical |
| Sonogashira | 3-(4-Bromophenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 3-(4-(Phenylethynyl)phenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | N/A | Hypothetical |
| Buchwald-Hartwig | 3-(4-Bromophenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | Amine (e.g., Aniline) | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 3-(4-(Phenylamino)phenyl)-4-phenyl-1,5-dihydro-pyrrol-2-on | N/A | Hypothetical |
Advanced Spectroscopic and Structural Analysis of 3,4 Diphenyl 1,5 Dihydro Pyrrol 2 on Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to identify the types and number of protons and carbons in a molecule. For derivatives of 1,5-dihydro-2H-pyrrol-2-one, the ¹H NMR spectra typically show characteristic signals for aromatic protons and a singlet for the proton at the C5 position of the pyrrolin-2-one ring. beilstein-journals.org For instance, in 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, the C5 proton appears as a singlet at 5.88 ppm. jst-ud.vn Similarly, the ¹³C NMR spectra provide valuable information on the carbon skeleton. jst-ud.vn
Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over two to three bonds), which is crucial for assembling the complete molecular structure of complex derivatives. researchgate.net
The three-dimensional structure and preferred conformation of molecules in solution can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), providing critical data for conformational analysis. mdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei, allowing for the determination of relative inter-proton distances. This information helps in establishing the predominant conformers of flexible molecules like pyrrolin-2-one derivatives in solution. mdpi.com
Proton-proton coupling constants (J-values) obtained from high-resolution ¹H NMR spectra are also vital for conformational analysis. These values are dependent on the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. By analyzing these coupling constants, the relative stereochemistry and conformation of the five-membered lactam ring can be inferred. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy (typically within a few parts per million), HRMS allows for the unambiguous determination of the elemental composition. jst-ud.vn Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte molecules. jst-ud.vnjst-ud.vn For example, the molecular formula of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one was confirmed by finding the [M+H]⁺ ion at m/z 339.0982, which corresponds to the calculated value of 339.0981 for C₁₈H₁₅N₂O₅⁺. jst-ud.vn
Tandem mass spectrometry (MS/MS) experiments provide insights into the structure of a molecule by analyzing its fragmentation patterns. In these experiments, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pathways are often characteristic of specific structural motifs and functional groups within the molecule. nih.govmdpi.com For heterocyclic systems, fragmentation can involve ring cleavage, rearrangements, and the loss of small neutral molecules or radicals. arkat-usa.orgresearchgate.net Studying these patterns helps to confirm the proposed structure and can be used to differentiate between isomers. mdpi.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the absolute configuration and the preferred conformation of the molecule in the solid state.
A study on 5-Imino-3,4-diphenyl-1H-pyrrol-2-one, a tautomer of the target compound, provided detailed crystallographic data. nih.govresearchgate.net The analysis confirmed its existence as the imino tautomer in the crystalline state. The crystal structure revealed that the molecule is not planar, with the two phenyl rings being twisted relative to the central pyrrole (B145914) ring. nih.gov In the crystal lattice, molecules form inversion dimers linked by N—H⋯N hydrogen bonds. nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.687 (3) |
| b (Å) | 6.3064 (10) |
| c (Å) | 20.611 (3) |
| β (°) | 97.850 (3) |
| V (ų) | 2534.8 (7) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| R-factor | 0.043 |
| Crystal data for 5-Imino-3,4-diphenyl-1H-pyrrol-2-one. nih.govresearchgate.net |
Such detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal and influence the material's bulk properties. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for a given compound.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. It is particularly useful for identifying polar functional groups. In pyrrol-2-one derivatives, the characteristic C=O stretching vibration of the lactam ring is a prominent feature in the IR spectrum, typically appearing in the range of 1650-1750 cm⁻¹. researchgate.netresearchgate.net Other identifiable vibrations include N-H stretching (if present), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the phenyl rings. researchgate.netresearchgate.net
Theoretical and Computational Chemistry of 3,4 Diphenyl 1,5 Dihydro Pyrrol 2 on
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules, offering a window into their intrinsic properties and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. nih.gov By calculating the potential energy surface (PES) for a given reaction, researchers can identify the most probable pathways, locate transition states (TS), and determine activation energies (ΔG‡). nih.gov For a molecule like 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one, DFT could be employed to study various reactions, such as N-alkylation, electrophilic substitution on the phenyl rings, or reactions involving the lactam carbonyl group.
In a study on a related 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, DFT calculations were used to elucidate the reaction mechanism with methylamine. The study revealed that kinetic selectivity, as determined by the activation energies of the transition states, was more significant than thermodynamic stability in dictating the final product. nih.gov Similar methodologies could be applied to 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one to predict its reactivity and guide synthetic efforts.
DFT is also instrumental in analyzing the electronic structure through frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For the structurally similar compound 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, the HOMO-LUMO gap was calculated to be 4.4722 eV, providing insights into its electronic characteristics. bohrium.com A similar analysis for 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one would pinpoint the regions most susceptible to nucleophilic and electrophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Studies on an Analogous Compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.98 | Highest Occupied Molecular Orbital; region of electron donation |
| LUMO | -1.51 | Lowest Unoccupied Molecular Orbital; region of electron acceptance |
| HOMO-LUMO Gap | 4.47 | Indicator of chemical reactivity and stability |
Data based on a study of the analogous compound 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. bohrium.com
DFT is also a powerful tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. By calculating vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, computational data can be directly compared with experimental FT-IR, NMR, and UV-Vis spectra.
For instance, in the study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, the calculated bond angles, lengths, and torsion angles from DFT were found to be in good agreement with experimental X-ray diffraction data. bohrium.com Furthermore, theoretical calculations of vibrational spectra can help in the assignment of experimental IR absorption bands. It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and other systematic errors.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Heterocycle
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3420 | N-H stretching |
| ν(C=O) | 1750 | 1725 | Carbonyl stretching |
| ν(C=C) aromatic | 1605 | 1600 | Aromatic C=C stretching |
| ν(C-N) | 1350 | 1340 | C-N stretching |
This table is illustrative and based on general expectations for lactam-containing compounds.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. d-nb.info MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of dynamic processes.
The five-membered pyrrolidine (B122466) ring of 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one is not planar and undergoes a continuous puckering motion known as pseudorotation. This motion describes the out-of-plane displacements of the ring atoms. The two primary conformations of the pyrrolidine ring are the "envelope" (with four atoms in a plane and the fifth out of the plane) and the "twist" (with two adjacent atoms displaced on opposite sides of the plane formed by the other three). The pseudorotation pathway describes the interconversion between these conformations.
The conformation of a five-membered ring can be quantitatively described by two parameters: the puckering amplitude (q) and the phase angle (Φ). The puckering amplitude measures the degree of non-planarity, while the phase angle specifies the position along the pseudorotation pathway. The analysis of these parameters from an MD simulation trajectory can reveal the preferred conformations and the energy barriers between them. For substituted pyrrolidine rings, such as in proline, the substituents can create a conformational bias, favoring either an "endo" or "exo" pucker.
Computational Studies on Stereochemical Control and Selectivity in Synthetic Methodologies
Computational chemistry is increasingly used to understand and predict the stereochemical outcome of chemical reactions. beilstein-journals.org For the synthesis of substituted pyrrolidines like 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one, controlling the stereochemistry at the C3 and C4 positions is often a significant challenge.
Computational studies can model the transition states of reactions leading to different stereoisomers. By comparing the activation energies of these transition states, it is possible to predict which diastereomer will be preferentially formed. For example, in the tandem aza-Cope–Mannich reaction for the synthesis of substituted pyrrolidines, computational investigations have explored how factors like the choice of Lewis acid catalyst and the presence of bulky substituents influence the stereoselectivity. nih.gov Such studies can map the energy profiles for the key reaction steps, including the rate-determining aza-Cope rearrangement for each stereoisomer, thereby elucidating the origins of the observed product ratios.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one |
| 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine |
| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one |
| Proline |
Ligand-Receptor Interaction Modeling (Methodological Focus)
The exploration of the biological potential of novel chemical entities such as 3,4-Diphenyl-1,5-dihydro-pyrrol-2-on heavily relies on computational methods to predict and analyze their interactions with macromolecular targets. Ligand-receptor interaction modeling provides a foundational understanding of the binding mechanisms that underpin a compound's pharmacological activity. This section focuses on the key computational methodologies employed in this process.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajpp.in In the context of drug discovery, this involves placing a ligand, such as this compound, into the binding site of a target protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand for the protein. Accurate prediction of binding affinity is a critical component in the discovery and development of new drugs. nih.gov
The process begins with the three-dimensional structures of both the ligand and the receptor, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling for the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site.
A crucial component of molecular docking is the scoring function, which is a mathematical model used to evaluate the "goodness" of a particular pose. nih.gov Scoring functions estimate the binding free energy of the protein-ligand complex. A lower (more negative) score generally indicates a more favorable binding interaction. There are several classes of scoring functions, each with its own theoretical basis:
Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics, considering terms for van der Waals interactions, electrostatic interactions, and bond stretching, bending, and torsion.
Empirical Scoring Functions: These are derived from fitting experimental binding data for a set of protein-ligand complexes. They use weighted terms for different types of interactions, such as hydrogen bonds, hydrophobic contacts, and desolvation effects.
Knowledge-Based Scoring Functions: These functions are based on statistical analysis of atom-pair potentials derived from large databases of known protein-ligand structures. They reflect the frequency of certain types of interactions observed in experimental data.
Machine Learning-Based Scoring Functions: More recently, advanced machine learning and deep learning models have been developed to predict binding affinities. nih.gov These models are trained on large datasets of protein-ligand interactions and can capture complex, non-linear relationships between molecular features and binding affinity. nih.gov
The choice of docking program and scoring function can significantly impact the results. Therefore, it is common practice to use multiple scoring functions to achieve a consensus prediction, which can improve the reliability of the binding affinity estimation.
Table 1: Illustrative Scoring Function Methodologies for Binding Affinity Prediction
| Scoring Function Type | Principle | Typical Components | Example Software/Algorithms |
|---|---|---|---|
| Force-Field-Based | Calculates energy based on classical molecular mechanics. | van der Waals, electrostatic, bond, angle, and dihedral terms. | AutoDock, DOCK |
| Empirical | Uses weighted terms derived from experimental data. | Hydrogen bonds, hydrophobic contacts, rotational entropy penalties. | GlideScore, ChemScore |
| Knowledge-Based | Based on statistical potentials from known structures. | Atom-pair potentials, distance-dependent interactions. | PMF, DrugScore |
| Machine Learning-Based | Utilizes algorithms trained on large datasets. | Graph-based models, convolutional neural networks (CNNs). | DeepDTA, KronRLS |
Before a ligand like this compound can be docked, potential binding sites on the target receptor must be identified. While in many cases the active site of a protein is known, the identification of novel allosteric sites—binding sites distant from the active site that can modulate protein activity—is of great interest in drug design. nih.gov
Computational methods for binding site identification can be broadly categorized as geometry-based, energy-based, or a combination of both.
Geometry-Based Methods: These algorithms identify cavities and pockets on the protein surface that are large enough to accommodate a ligand. Programs like CASTp and PocketFinder use geometric criteria to define and characterize potential binding sites. These methods are fast and effective for identifying well-defined pockets.
Energy-Based Methods: These approaches involve probing the protein surface with small molecules or "probes" to identify regions with favorable interaction energies. nih.gov Computational solvent mapping, for example, places various small molecular probes across the protein surface to find "hot spots" where binding is energetically favorable. researchgate.net The clustering of these probes can indicate a druggable binding site. researchgate.net The FTMap server is an example of a tool that utilizes this approach. nih.gov
Sequence or Structure Comparison-Based Methods: If the target protein is part of a family with known ligand-binding sites, its sequence or structure can be compared to these known proteins to infer the location of its binding site. This is particularly useful when experimental data is limited.
Once a potential binding site is identified, a detailed analysis of its properties is performed. This includes evaluating its volume, shape, hydrophobicity, and the distribution of potential hydrogen bond donors and acceptors. This information is crucial for understanding how a ligand like this compound might interact with the residues lining the pocket and for designing new molecules with improved binding characteristics. Molecular dynamics simulations can further be employed to study the flexibility of the binding site and how it might adapt to the presence of a ligand.
Table 2: General Methodologies for Computational Binding Site Analysis
| Methodology | Principle | Key Features | Example Tools |
|---|---|---|---|
| Geometry-Based | Identifies cavities and pockets on the protein surface based on shape and size. | Fast, good for well-defined pockets. | CASTp, PocketFinder |
| Energy-Based | Probes the protein surface with small molecules to find energetically favorable regions. | Identifies "hot spots" for ligand binding. | FTMap, SiteMap |
| Sequence/Structure Comparison | Infers binding sites from homologous proteins with known binding sites. | Relies on the availability of data for related proteins. | ConSurf, ProBis |
| Molecular Dynamics Simulations | Simulates the movement of atoms over time to analyze binding site flexibility. | Provides insights into the dynamic nature of the binding pocket. | GROMACS, AMBER |
Advanced Applications in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in Complex Molecule Synthesis
The pyrrolidinone core, particularly when substituted with bulky groups like phenyl rings, serves as a crucial starting point for the synthesis of more complex and biologically relevant molecules. beilstein-journals.orgnih.gov The structural rigidity and stereochemical properties of the 3,4-Diphenyl-1,5-dihydro-pyrrol-2-on skeleton make it an attractive building block for creating intricate molecular architectures. acs.org Synthetic chemists utilize this compound in multicomponent reactions (MCRs), which are efficient processes that combine three or more starting materials in a single step to form a complex product. beilstein-journals.orgnih.gov This approach allows for the rapid generation of diverse libraries of compounds with potential pharmacological activities.
The reactivity of the pyrrolone ring allows for various chemical transformations. researchgate.net For instance, the double bond can undergo addition reactions, the carbonyl group can be targeted by nucleophiles, and the nitrogen atom can be functionalized. researchgate.net These reactive sites enable chemists to introduce additional functional groups and build upon the core structure. beilstein-journals.org This modularity is essential for creating derivatives with tailored properties for specific applications, such as in the development of new therapeutic agents. mdpi.com For example, derivatives of the related 3-pyrrolin-2-one core are found in natural products with antimalarial and antibacterial properties. beilstein-journals.org
Below is a table summarizing synthetic strategies employing pyrrolidinone-type scaffolds to generate complex molecular structures.
| Reaction Type | Starting Materials | Key Features of Transformation | Resulting Molecular Complexity |
| Multicomponent Reactions (MCRs) | Aromatic aldehydes, amines, and various activated carbonyl compounds | Efficient, one-pot synthesis creating multiple bonds and stereocenters. beilstein-journals.orgnih.gov | Polysubstituted pyrrolidinone and pyrrolidine-2,3-dione (B1313883) derivatives. nih.gov |
| Tandem Cycloaddition | Alkynes, iminium ions, and allylating agents | Gold-catalyzed reaction forming a pyrrolidine (B122466) ring with a tetrasubstituted carbon stereocenter. acs.org | Expedient access to complex alkaloids and related structures. acs.org |
| Aza-[3+2] Cycloaddition | Enaminones and diphenylcyclopropenone (B372975) | Microwave-assisted or Bi2O3-catalyzed synthesis of highly substituted pyrrolinones. researchgate.net | Creation of 2-pyrrolinones with two vicinal phenyl groups, screened for cytotoxicity. researchgate.net |
Precursors for Advanced Polymer Synthesis and Modification (Non-Biological)
Lactams are well-established monomers for the synthesis of polyamides through ring-opening polymerization (ROP). nih.govrsc.org this compound, as a substituted lactam, holds potential as a "designer monomer" for creating advanced non-biological polymers with unique properties. nih.govrsc.org The presence of the two phenyl groups on the polymer backbone would significantly influence the material's characteristics, likely imparting higher thermal stability, rigidity, and altered solubility compared to traditional polyamides like Nylon 6. acs.org
Anionic ring-opening polymerization (AROP) is the most common and efficient method for polymerizing lactams. nih.govmdpi.com This process typically requires a strong base as a catalyst and an acylating agent as a co-initiator. nih.gov By incorporating this compound into copolymerization reactions with other lactams, such as ε-caprolactam, materials scientists can precisely tailor the mechanical and thermal properties of the resulting copolymers. acs.org This approach allows for the creation of materials with a spectrum of properties, from enhanced stiffness to controlled crystallinity. acs.org
The table below outlines the key aspects of using lactam monomers in advanced polymer synthesis.
| Polymerization Technique | Monomer Type | Key Process Parameters | Potential Polymer Properties |
| Anionic Ring-Opening Polymerization (AROP) | Substituted lactams (e.g., this compound) | Strong base catalyst, co-initiator, temperature control. nih.govmdpi.com | High thermal stability, increased rigidity, optical clarity, specific solubility profiles. acs.org |
| Copolymerization | This compound with traditional lactams (e.g., ε-caprolactam) | Monomer feed ratio, polymerization conditions. acs.org | Tunable mechanical properties, controlled crystallinity, tailored processability. acs.org |
| Synthesis of Conjugated Polymers | Diketopyrrolopyrrole (DPP) derivatives | Stille or Suzuki coupling reactions with co-monomers. rsc.org | P-channel charge transport, application in organic thin-film transistors. researchgate.net |
Application in Supramolecular Chemistry and Self-Assembly of Novel Architectures
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. frontiersin.orgresearchgate.net The structure of this compound is well-suited for creating ordered supramolecular architectures. The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of predictable, chain-like assemblies. nih.gov
Furthermore, the two phenyl rings provide large, flat surfaces ideal for π-π stacking interactions. These interactions, combined with hydrogen bonding and van der Waals forces, can direct the self-assembly of the molecules into well-defined, higher-order structures like prisms, tubes, or sheets. nih.gov The ability to control the self-assembly of small molecules into diverse shapes is a significant goal in materials science, with potential applications in nanotechnology and organic electronics. scispace.com By modifying the peripheral substituents on the phenyl rings, it is possible to fine-tune the intermolecular interactions and thus control the morphology of the resulting supramolecular structures. nih.gov
| Driving Force for Self-Assembly | Molecular Feature of this compound | Resulting Supramolecular Architecture | Potential Application |
| Hydrogen Bonding | Lactam N-H (donor) and C=O (acceptor) groups | Linear chains, tapes, or sheet-like structures. nih.gov | Formation of gels, liquid crystals, and ordered thin films. |
| π-π Stacking | Two aromatic phenyl rings | Stacked columnar or layered structures. nih.gov | Organic semiconductors, charge transport materials. |
| Van der Waals Interactions | Overall molecular shape and aliphatic portions | Close packing leading to crystalline solids with specific morphologies. nih.gov | Nanostructured materials, controlled crystal engineering. |
Exploitation of Derivatives in Organocatalysis and Other Catalytic Systems
The pyrrolidine scaffold is a "privileged" structure in organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of asymmetric reactions. nih.govmdpi.com By chemically modifying the this compound core, it is possible to design new classes of organocatalysts. The inherent stereochemistry and conformational rigidity of the pyrrolidinone ring can provide an excellent platform for inducing asymmetry in chemical reactions. nih.gov
For instance, derivatives can be synthesized to incorporate additional functional groups that can act as catalytic sites. These modifications could include introducing acidic or basic moieties or groups capable of hydrogen bonding to activate substrates. acs.org The bulky phenyl groups can play a crucial role in creating a specific chiral environment around the catalytic center, thereby influencing the stereochemical outcome of the reaction. nih.gov Pyrrolidine-based catalysts have been successfully employed in various transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions, highlighting the potential for derivatives of this compound in asymmetric synthesis. nih.govacs.org
| Catalyst Design Strategy | Target Reaction | Proposed Role of the 3,4-Diphenyl-pyrrolidinone Scaffold | Example of Related Catalytic System |
| Introduction of a secondary amine (e.g., reducing the lactam) | Enamine/Iminium catalysis (Aldol, Michael additions) | Provides a rigid chiral backbone to control the approach of reactants. nih.gov | Diarylprolinol silyl (B83357) ethers for asymmetric functionalization of aldehydes. nih.gov |
| Functionalization at the nitrogen or ring carbons | Bifunctional catalysis (Hydrogen bonding, acid-base) | Phenyl groups create a defined pocket; added groups activate substrates. acs.org | Pyrrolidine-based dipeptides for asymmetric aldol reactions in aqueous media. nih.gov |
| Use as a chiral ligand in metal catalysis | Transition metal-catalyzed cross-coupling, cycloadditions | The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral catalytic complex. | Copper-phenanthroline catalysts for 1,3-dipolar cycloaddition reactions. nih.gov |
Future Research Directions and Unexplored Avenues for 3,4 Diphenyl 1,5 Dihydro Pyrrol 2 on Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
A primary objective for the future of 3,4-diphenyl-1,5-dihydro-pyrrol-2-one chemistry is the development of synthetic methodologies that are both efficient and environmentally responsible. Traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, contributing to significant waste generation. Future research will likely focus on several key areas to mitigate these environmental concerns.
One promising avenue is the exploration of catalytic systems that utilize earth-abundant and non-toxic metals. For instance, methods leveraging copper-stabilized difluorocarbenes for the carbonylation of azetidines to form γ-lactams could be adapted, potentially replacing processes that depend on high pressures of toxic carbon monoxide. researchgate.net Additionally, the development of solvent-free reaction conditions, such as those employing microwave heating, has already shown promise in the synthesis of related 2-pyrrolinones and could be further optimized for the synthesis of 3,4-diphenyl-1,5-dihydro-pyrrol-2-one. researchgate.net
Furthermore, the use of electrochemical synthesis is emerging as a powerful tool for green chemistry. acs.org Electrochemical methods can often be conducted at ambient temperature and pressure, using electricity as a clean reagent to drive reactions, thereby reducing the need for chemical oxidants and reductants. acs.org The application of electrosynthesis to the construction and functionalization of the 3,4-diphenyl-1,5-dihydro-pyrrol-2-one core could lead to significantly more sustainable manufacturing processes.
| Green Chemistry Approach | Potential Application to 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one Synthesis | Anticipated Benefits |
| Non-Precious Metal Catalysis | Utilization of catalysts based on copper, iron, or bismuth for key bond-forming reactions. researchgate.netresearchgate.net | Reduced cost, lower toxicity, and increased catalyst accessibility. |
| Solvent-Free Reactions | Microwave-assisted or mechanochemical synthesis to eliminate the need for bulk solvents. researchgate.net | Reduced solvent waste, potential for faster reaction times, and improved energy efficiency. |
| Electrosynthesis | Electrochemical cyclization or functionalization reactions. acs.org | Use of electricity as a clean reagent, mild reaction conditions, and reduced use of chemical oxidants/reductants. acs.org |
| Biocatalysis | Employment of enzymes for stereoselective synthesis and functionalization. | High selectivity, mild reaction conditions, and use of renewable catalysts. |
Exploration of Novel Catalytic Systems for Highly Selective Functionalization
The selective functionalization of the 3,4-diphenyl-1,5-dihydro-pyrrol-2-one scaffold is crucial for the generation of diverse derivatives with tailored properties. While significant progress has been made, the development of novel catalytic systems that offer enhanced selectivity and broader substrate scope remains a key research direction.
One area of intense focus is the enantioselective functionalization of the γ-lactam ring. The development of chiral catalysts for reactions such as asymmetric 1,4-arylcarbamoylation of 1,3-dienes to produce α-alkenylated pyrrolidinones with quaternary stereocenters is a significant advancement. chinesechemsoc.org Future work will likely involve the design of new chiral ligands and transition metal catalysts to control stereochemistry at various positions of the pyrrol-2-one ring. chinesechemsoc.orgnih.gov Palladium-catalyzed enantioselective C-H functionalization of related cyclopropanes to form chiral γ-lactams also highlights the potential for developing novel catalytic approaches. thieme-connect.de
Another important frontier is the development of catalysts for late-stage functionalization, which would allow for the direct modification of the 3,4-diphenyl-1,5-dihydro-pyrrol-2-one core without the need for pre-functionalized starting materials. Electrochemical C(sp3)–H functionalization based on hydrogen atom transfer (HAT) represents a promising strategy for the selective introduction of functional groups at the α-position of γ-lactams. acs.org Further exploration of transition-metal-free catalytic systems for C-H activation will be a key area of research. acs.org
| Catalytic Strategy | Target Transformation | Potential for 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one |
| Asymmetric Catalysis | Enantioselective alkylation, arylation, and alkenylation. chinesechemsoc.org | Access to chiral derivatives with specific biological activities or material properties. |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. acs.org | More efficient and atom-economical synthesis of complex derivatives. |
| Photoredox Catalysis | Visible-light-mediated reactions for novel bond formations. | Access to new reaction pathways and functional group transformations under mild conditions. |
| Dual Catalysis | Combination of two different catalytic cycles to achieve transformations not possible with a single catalyst. | Synergistic catalysis for complex and highly selective functionalizations. |
Integration of Advanced Computational Tools for Predictive Chemical Design
The integration of computational chemistry is set to revolutionize the design and synthesis of novel 3,4-diphenyl-1,5-dihydro-pyrrol-2-one derivatives. nih.govrsc.orgnih.govscispace.comresearchgate.net Advanced computational tools can provide deep insights into reaction mechanisms, predict the properties of yet-to-be-synthesized molecules, and guide the development of more efficient synthetic strategies.
Quantum chemical studies, such as those employing Density Functional Theory (DFT), can be used to elucidate complex reaction mechanisms, as demonstrated in the synthesis of pyrrolidinedione derivatives. nih.govrsc.org By modeling transition states and reaction intermediates, researchers can understand the factors that control reactivity and selectivity, leading to the rational design of improved catalysts and reaction conditions. nih.govrsc.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity or material properties of novel 3,4-diphenyl-1,5-dihydro-pyrrol-2-one derivatives. scispace.com By correlating the structural features of a series of compounds with their observed activities, predictive models can be built to identify promising new candidates for synthesis and testing. scispace.com Molecular dynamics simulations can also be used to study the conformational behavior of these molecules and their interactions with biological targets or other materials. researchgate.net
| Computational Tool | Application in 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. nih.govrsc.org | Rational design of catalysts and optimization of reaction conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties. scispace.com | Prioritization of synthetic targets and accelerated discovery of new functional molecules. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. researchgate.net | Understanding of structure-property relationships and design of molecules with specific binding or self-assembly properties. |
| Machine Learning (ML) | Prediction of reaction outcomes and discovery of new synthetic routes. | Accelerated optimization of synthetic protocols and identification of novel chemical transformations. |
Synthesis of Highly Sterically Hindered or Uniquely Functionalized Derivatives
The synthesis of 3,4-diphenyl-1,5-dihydro-pyrrol-2-one derivatives with increased structural complexity, such as those bearing sterically hindered substituents or unique functional groups, presents a significant synthetic challenge and a key area for future research. The development of robust synthetic methods that can tolerate a wide range of functional groups and overcome steric hindrance is essential for expanding the chemical space accessible from this scaffold.
One approach to this challenge is the development of novel multicomponent reactions that can assemble complex pyrrol-2-one structures in a single step. researchgate.netresearchgate.net These reactions offer a high degree of atom economy and can be used to generate libraries of diverse compounds for screening. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through eco-friendly multicomponent reactions is a testament to the power of this approach. beilstein-journals.org
Another important direction is the development of methods for the synthesis of derivatives with sterically demanding substituents. The synthesis of pyrroles and pyridazines with sterically hindered phenol (B47542) moieties demonstrates the feasibility of incorporating bulky groups into heterocyclic structures. researchgate.net Applying similar strategies to the 3,4-diphenyl-1,5-dihydro-pyrrol-2-one scaffold could lead to new derivatives with unique photophysical or material properties.
Investigation into New Materials and Nanotechnologies Incorporating the Scaffold (Non-Biological)
Beyond its traditional applications in medicinal chemistry, the 3,4-diphenyl-1,5-dihydro-pyrrol-2-one scaffold holds untapped potential for the development of new materials and nanotechnologies. Future research in this area will focus on harnessing the unique structural and electronic properties of this heterocyclic core to create functional materials with novel applications.
One area of exploration is the incorporation of the 3,4-diphenyl-1,5-dihydro-pyrrol-2-one moiety into polymer backbones or as pendant groups. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties. The study of polymer nanocomposites, where nanoparticles are dispersed within a polymer matrix, could also benefit from the inclusion of lactam-containing polymers to enhance properties like stability and processability. uobaghdad.edu.iq
Furthermore, the pyrrol-2-one scaffold could be used as a building block for the synthesis of organic electronic materials. The synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives for use in dye-sensitized solar cells highlights the potential of related heterocyclic structures in optoelectronic applications. scielo.br The tunable electronic properties of the 3,4-diphenyl-1,5-dihydro-pyrrol-2-one core, achieved through targeted functionalization, could make it a valuable component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.
The integration of this scaffold with nanotechnology also presents exciting possibilities. For example, γ-lactam derivatives could be used to functionalize the surface of nanoparticles, altering their solubility, stability, and interfacial properties. researchgate.net Such functionalized nanoparticles could find use in catalysis, advanced coatings, or as components in nanocomposite materials. uobaghdad.edu.iqresearchgate.net
| Application Area | Potential Role of 3,4-Diphenyl-1,5-dihydro-pyrrol-2-one | Desired Properties |
| Polymer Science | Monomer or functional additive in polymers. | Enhanced thermal stability, altered mechanical properties, or specific optical characteristics. |
| Organic Electronics | Core component of organic semiconductors or dyes. scielo.br | Tunable HOMO/LUMO levels, high charge carrier mobility, and strong light absorption. |
| Nanomaterials | Surface ligand for nanoparticles or building block for self-assembled nanostructures. uobaghdad.edu.iqresearchgate.net | Control of nanoparticle dispersion, directed self-assembly, and creation of functional interfaces. |
| Catalysis | Ligand for metal catalysts or organocatalyst scaffold. | High catalytic activity, selectivity, and stability. |
Q & A
Q. What are the standard synthetic routes for 3,5-diarylsubstituted 1,5-dihydro-pyrrol-2-ones, and how are they validated?
Answer: The primary method involves base-assisted cyclization of pre-functionalized aryl precursors. For example, 5-hydroxy-3,5-diphenyl derivatives are synthesized via cyclization of β-keto amides or enaminones under basic conditions (e.g., KOH/EtOH). Purification typically employs column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol/benzene. Structural validation relies on 1H/13C NMR (e.g., characteristic carbonyl signals at ~170 ppm in 13C NMR), FTIR (C=O stretch ~1650 cm⁻¹), and HRMS to confirm molecular formulas .
Q. How do substituents on the aryl rings influence the physical properties of 3,5-diarylpyrrol-2-ones?
Answer: Substituents like halogens (Cl, Br) or electron-donating groups (e.g., OMe, NH₂) significantly alter melting points and solubility. For instance:
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 8i () | 4-Cl, Ph | 161.8–164.6 | 61 |
| 15l () | 4-OMe, 4-NH₂, Ph | 256.3–258.6 | 86 |
| 30 () | 3,5-Cl₂, 4-Me | 245–247 | 18 |
| Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced intermolecular interactions, while bulky groups (e.g., naphthyl) reduce solubility . |
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved in structurally similar pyrrol-2-one derivatives?
Answer: Contradictions often arise from conformational flexibility or crystal packing effects . For example, in 5-(4-aminophenyl)-3-phenyl derivatives (), unexpected splitting in 1H NMR may result from hindered rotation of the amino group. To resolve this, use variable-temperature NMR or X-ray crystallography to confirm spatial arrangements. Cross-validation with 2D NMR (COSY, HSQC) is critical for assigning ambiguous signals .
Q. What strategies improve low yields in the synthesis of 5-aminophenyl-substituted pyrrol-2-ones?
Answer: Low yields (e.g., 44% for 15a in ) often stem from competing side reactions (e.g., over-oxidation). Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent tuning : Replace ethanol with DMF to enhance solubility of intermediates.
- Stepwise purification : Combine column chromatography (ethyl acetate/PE gradients) with recrystallization to remove byproducts .
Q. How do steric and electronic effects of substituents impact the reactivity of pyrrol-2-ones in further functionalization (e.g., amination)?
Answer: Electron-rich aryl groups (e.g., 4-OMe) enhance nucleophilic amination at the 5-position due to increased electron density on the carbonyl oxygen. Conversely, bulky groups (e.g., 4-Br) hinder access to the reactive site, as seen in the lower yield of 15k (67%) compared to 15l (86%) (). Computational studies (e.g., DFT) can model transition states to predict regioselectivity .
Methodological Considerations
Q. What analytical techniques are essential for distinguishing between keto-enol tautomers in 5-hydroxypyrrol-2-ones?
Answer: 13C NMR is critical: keto tautomers show a carbonyl signal at ~200 ppm, while enol forms exhibit a downfield-shifted carbonyl (~170 ppm). FTIR further differentiates via O–H stretches (~3200 cm⁻¹ for enol) and UV-Vis spectroscopy (λmax shifts due to conjugation changes) .
Q. How can reaction mechanisms for base-assisted cyclization be experimentally verified?
Answer: Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps. Kinetic studies (e.g., varying base concentration) can identify rate-determining steps. For example, the cyclization of β-keto amides () likely proceeds via deprotonation followed by intramolecular nucleophilic attack, supported by HRMS detection of intermediates .
Data Contradiction Analysis
Q. Why do some 5-aminophenyl derivatives (e.g., 15m) exhibit significantly lower yields compared to analogs (e.g., 15l)?
Answer: The 46% yield of 15m () vs. 86% for 15l () is attributed to steric hindrance from the 4-chlorophenyl group, which slows amination. Additionally, the electron-withdrawing Cl group reduces nucleophilicity of the intermediate, favoring side reactions. Optimization requires milder conditions (e.g., lower temperature) and excess amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
